1-(1-Methylethyl)-2,5-piperazinedione
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Overview
Description
1-(1-Methylethyl)-2,5-piperazinedione is an organic compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their diverse biological activities and are commonly used in medicinal chemistry. This compound features a piperazine ring substituted with a methylethyl group, which can influence its chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Methylethyl)-2,5-piperazinedione typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 1-methylethylamine with diethyl oxalate, followed by cyclization to form the piperazine ring. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate cyclization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(1-Methylethyl)-2,5-piperazinedione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The methylethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents or nucleophiles can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
1-(1-Methylethyl)-2,5-piperazinedione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(1-Methylethyl)-2,5-piperazinedione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1-(1-Methylethyl)-2,5-diketopiperazine: Similar structure but with different substituents.
1-(1-Methylethyl)-2,5-diazepinedione: Contains a diazepine ring instead of a piperazine ring.
1-(1-Methylethyl)-2,5-pyrrolidinedione: Features a pyrrolidine ring.
Uniqueness
1-(1-Methylethyl)-2,5-piperazinedione is unique due to its specific substitution pattern and the presence of the piperazine ring. This structural feature can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.
Properties
Molecular Formula |
C7H12N2O2 |
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Molecular Weight |
156.18 g/mol |
IUPAC Name |
1-propan-2-ylpiperazine-2,5-dione |
InChI |
InChI=1S/C7H12N2O2/c1-5(2)9-4-6(10)8-3-7(9)11/h5H,3-4H2,1-2H3,(H,8,10) |
InChI Key |
AYKPPDPGIFCBQV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CC(=O)NCC1=O |
Origin of Product |
United States |
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